3-Iodo-2-propynyl N-Butylcarbamate-d9
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Description
3-Iodo-2-propynyl N-butylcarbamate, also referred to as iodopropynyl butylcarbamate (IPBC), is widely used as an antifungal and anti-microbial agent . It can be encapsulated in polystyrene/polycaprolactone blend in the form of microspheres .
Molecular Structure Analysis
The crystal structure of the compound has been determined by X-ray diffraction methods . Due to the Lewis acidic character of the iodine substituent, a “zig-zag” chain is formed via intermolecular interactions between iodine and oxygen atoms of the carbamate moiety .Physical And Chemical Properties Analysis
3-Iodo-2-propynyl N-butylcarbamate-d9 is a solid with a pungent odor . It’s insoluble in water and stable under normal conditions . Under strong acid or strong alkali conditions, it can easily hydrolyze .Safety And Hazards
The compound is toxic and can cause irritation to the skin, eyes, and respiratory system . It’s also recognized as a contact allergen . Use is restricted in some countries due to its toxicity, especially acute inhalation toxicity . When used properly in leave-on skin products, IPBC is generally safe .
properties
IUPAC Name |
3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11)/i1D2,2D2,3D2,6D2/hD |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVVKGNFXHOCQV-UJGQRPILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCC#CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])C(=O)OCC#CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate |
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